Cas no 899214-85-8 (3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one)

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one is a specialized heterocyclic compound featuring a quinolin-4-one core substituted with a 4-chlorobenzenesulfonyl group, an ethoxy moiety, and an ethyl side chain. This structure imparts unique chemical properties, making it valuable for applications in medicinal chemistry and organic synthesis. The sulfonyl and ethoxy functional groups enhance its reactivity and potential as an intermediate in the development of pharmacologically active molecules. Its well-defined molecular architecture allows for precise modifications, facilitating targeted research in drug discovery. The compound's stability and synthetic accessibility further underscore its utility in advanced chemical studies.
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one structure
899214-85-8 structure
Product Name:3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one
CAS No:899214-85-8
MF:C19H18ClNO4S
MW:391.86852312088
CID:6604887
PubChem ID:18559307
Update Time:2025-05-21

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one
    • 4(1H)-Quinolinone, 3-[(4-chlorophenyl)sulfonyl]-6-ethoxy-1-ethyl-
    • 899214-85-8
    • CCG-135620
    • 3-[(4-chlorophenyl)sulfonyl]-6-ethoxy-1-ethylquinolin-4(1H)-one
    • F1603-0282
    • 3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-ethylquinolin-4-one
    • AKOS001838012
    • Inchi: 1S/C19H18ClNO4S/c1-3-21-12-18(26(23,24)15-8-5-13(20)6-9-15)19(22)16-11-14(25-4-2)7-10-17(16)21/h5-12H,3-4H2,1-2H3
    • InChI Key: NOUCKMVFFNJDNG-UHFFFAOYSA-N
    • SMILES: N1(CC)C2=C(C=C(OCC)C=C2)C(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 391.0645069g/mol
  • Monoisotopic Mass: 391.0645069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.340±0.06 g/cm3(Predicted)
  • Boiling Point: 575.6±50.0 °C(Predicted)
  • pka: 1.15±0.70(Predicted)

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one Pricemore >>

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Additional information on 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one

Research Update on 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one (CAS: 899214-85-8)

Recent studies on the compound 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one (CAS: 899214-85-8) have highlighted its potential as a promising candidate in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinolin-4-one scaffold, has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's structural features, such as the chlorobenzenesulfonyl and ethoxy groups, contribute to its pharmacological profile, making it a subject of intense investigation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's mechanism of action as a selective kinase inhibitor. The study demonstrated that 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one exhibits high affinity for specific tyrosine kinases involved in cancer cell proliferation. Through in vitro assays and molecular docking simulations, the researchers identified key interactions between the compound and the ATP-binding site of the target kinases, providing a structural basis for its inhibitory activity. These findings suggest potential applications in targeted cancer therapy.

Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, focused on the compound's anti-inflammatory properties. The study revealed that 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. The researchers attributed this effect to the compound's ability to modulate NF-κB signaling pathways. These results position the molecule as a potential lead compound for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapeutics.

Pharmacokinetic studies of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one have also advanced in recent years. A 2024 preclinical study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The data indicated favorable oral bioavailability and tissue penetration, with particularly high concentrations observed in tumor tissues. However, the study also noted rapid hepatic metabolism, suggesting that structural modifications may be necessary to improve metabolic stability for clinical applications.

The synthesis and optimization of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one derivatives have become an active area of research. Recent synthetic approaches have focused on introducing various substituents at different positions of the quinolin-4-one core to enhance biological activity and reduce toxicity. Structure-activity relationship (SAR) studies have identified critical pharmacophores responsible for the compound's diverse biological effects, guiding the design of next-generation analogs with improved therapeutic profiles.

Despite these promising developments, challenges remain in translating 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one into clinical applications. Current research efforts are addressing issues such as selectivity, toxicity, and formulation stability. Collaborative projects between academic institutions and pharmaceutical companies are underway to advance the compound through preclinical development stages, with particular focus on establishing robust manufacturing processes and comprehensive safety profiles.

In conclusion, 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one (CAS: 899214-85-8) represents a versatile scaffold with multiple therapeutic potentials. The growing body of research on this compound underscores its significance in drug discovery and development. Future studies will likely focus on clinical translation, combination therapies, and expanding its applications to other disease areas, making it a compound worth monitoring in the coming years.

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